N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone
N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone
Brand Name:
Vulcanchem
CAS No.:
110882-08-1
VCID:
VC20746293
InChI:
InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+
SMILES:
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C
Molecular Formula:
C17H17NO6
Molecular Weight:
331.32 g/mol
N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone
CAS No.: 110882-08-1
Cat. No.: VC20746293
Molecular Formula: C17H17NO6
Molecular Weight: 331.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110882-08-1 |
---|---|
Molecular Formula | C17H17NO6 |
Molecular Weight | 331.32 g/mol |
IUPAC Name | [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate |
Standard InChI | InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+ |
Standard InChI Key | FQDBNRXUMKKJMP-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC2=O)OC(=O)C |
SMILES | CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume